molecular formula C9H8ClFO2 B15250009 Methyl 2-chloro-4-fluoro-6-methylbenzoate

Methyl 2-chloro-4-fluoro-6-methylbenzoate

Cat. No.: B15250009
M. Wt: 202.61 g/mol
InChI Key: OFFDXJRTWYXUSV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-fluoro-6-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-fluoro-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-fluoro-6-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could be the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoro-6-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate in aqueous solution is used for the oxidation of the methyl group.

Major Products Formed

    Substitution: Depending on the nucleophile used, products such as 2-methoxy-4-fluoro-6-methylbenzoate can be formed.

    Reduction: The reduction of the ester group yields 2-chloro-4-fluoro-6-methylbenzyl alcohol.

    Oxidation: The oxidation of the methyl group results in 2-chloro-4-fluoro-6-methylbenzoic acid.

Scientific Research Applications

Methyl 2-chloro-4-fluoro-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chloro and fluoro can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-fluoro-6-methylbenzoate
  • Methyl 2-chloro-6-fluoro-4-methylbenzoate
  • Methyl 4-chloro-2-formylbenzoate

Uniqueness

Methyl 2-chloro-4-fluoro-6-methylbenzoate is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. For example, the presence of both chloro and fluoro groups in specific positions on the benzene ring can lead to unique electronic effects, influencing the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 2-chloro-4-fluoro-6-methylbenzoate

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(11)4-7(10)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

OFFDXJRTWYXUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)F

Origin of Product

United States

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